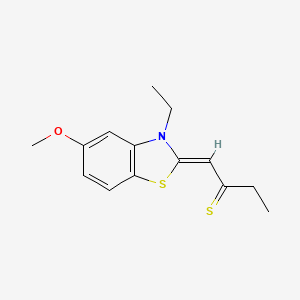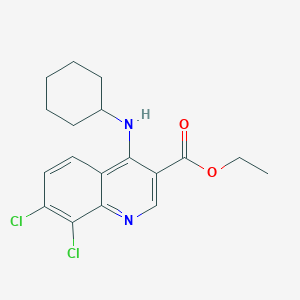![molecular formula C21H19F3N2O3 B11635895 Ethyl 6-ethoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11635895.png)
Ethyl 6-ethoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Etoxi-4-{[3-(trifluorometil)fenil]amino}quinolina-3-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la familia de la quinolina. Este compuesto se caracteriza por su estructura única, que incluye un grupo etoxi, un grupo trifluorometilfenil y una unidad carboxilato de quinolina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 6-Etoxi-4-{[3-(trifluorometil)fenil]amino}quinolina-3-carboxilato de etilo generalmente implica reacciones orgánicas de varios pasos. Un método común involucra la condensación del ácido 6-etoxiquinolina-3-carboxílico con 3-(trifluorometil)anilina en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente. El intermedio resultante se esterifica luego con etanol en condiciones ácidas para producir el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, utilizando a menudo reactores automatizados y sistemas de flujo continuo. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para garantizar la calidad y la eficiencia constantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 6-Etoxi-4-{[3-(trifluorometil)fenil]amino}quinolina-3-carboxilato de etilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de quinolina, particularmente en las posiciones orto y para al grupo amino.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio en DMF (dimetilformamida) para la sustitución nucleofílica.
Productos Principales Formados
Oxidación: Derivados de quinolina con grupos funcionales oxidados.
Reducción: Derivados de quinolina reducidos con grupos funcionales alterados.
Sustitución: Derivados de quinolina sustituidos con nuevos grupos funcionales que reemplazan los originales.
Aplicaciones Científicas De Investigación
El 6-Etoxi-4-{[3-(trifluorometil)fenil]amino}quinolina-3-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como sonda fluorescente debido a su núcleo de quinolina.
Medicina: Se explora su potencial terapéutico, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 6-Etoxi-4-{[3-(trifluorometil)fenil]amino}quinolina-3-carboxilato de etilo implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, lo que lleva a una reducción de la inflamación. El grupo trifluorometilo mejora su afinidad de unión y especificidad a las moléculas diana.
Comparación Con Compuestos Similares
El 6-Etoxi-4-{[3-(trifluorometil)fenil]amino}quinolina-3-carboxilato de etilo se puede comparar con otros derivados de quinolina, como:
6-Metoxi-4-{[4-(trifluorometil)fenil]amino}quinolina-3-carboxilato de etilo: Estructura similar, pero con un grupo metoxi en lugar de un grupo etoxi.
4-Hidroxi-7-trifluorometil-3-quinolinacarboxilato de etilo: Contiene un grupo hidroxilo y un patrón de sustitución diferente en el anillo de quinolina.
La singularidad del 6-Etoxi-4-{[3-(trifluorometil)fenil]amino}quinolina-3-carboxilato de etilo radica en su patrón específico de sustitución y la presencia de ambos grupos etoxi y trifluorometilo, que contribuyen a sus propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C21H19F3N2O3 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
ethyl 6-ethoxy-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate |
InChI |
InChI=1S/C21H19F3N2O3/c1-3-28-15-8-9-18-16(11-15)19(17(12-25-18)20(27)29-4-2)26-14-7-5-6-13(10-14)21(22,23)24/h5-12H,3-4H2,1-2H3,(H,25,26) |
Clave InChI |
HDKWZAAFGYATIY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635817.png)

![5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635833.png)
![[3-(4-Benzyl-piperazine-1-carbonyl)-phenyl]-(4-benzyl-piperazin-1-yl)-methanone](/img/structure/B11635835.png)
![3-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B11635836.png)
![2-chloro-5-{5-[(Z)-(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11635840.png)
![{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11635841.png)
![5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11635855.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B11635874.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11635877.png)
![Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11635885.png)
![Benzyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11635887.png)
![1-(butylsulfanyl)-4-(4-methoxybenzyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11635896.png)
